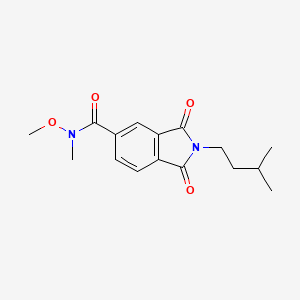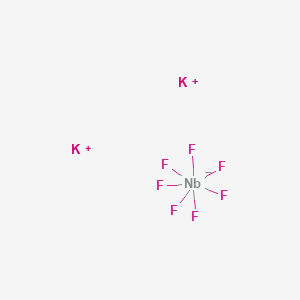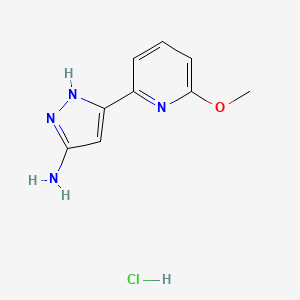
5-Bromo-4-(3-bromo-2-fluorophenyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD33022739 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of MFCD33022739 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The compound is formed through a series of reactions involving the combination of specific precursors under controlled conditions.
Reaction Conditions: The reactions often require precise temperature control, pH adjustments, and the use of catalysts to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production of MFCD33022739 involves large-scale reactors and continuous monitoring to maintain the quality and yield of the compound.
Analyse Chemischer Reaktionen
MFCD33022739 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions often require specific solvents, temperatures, and catalysts to proceed efficiently. .
Wissenschaftliche Forschungsanwendungen
MFCD33022739 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Researchers are exploring its potential as a therapeutic agent, investigating its effects on different biological pathways and its efficacy in treating various diseases.
Industry: In industrial applications, MFCD33022739 is used in the production of specialty chemicals, pharmaceuticals, and other high-value products
Wirkmechanismus
The mechanism by which MFCD33022739 exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: These interactions can affect signaling pathways, metabolic processes, and gene expression, ultimately influencing cellular functions and physiological responses
Vergleich Mit ähnlichen Verbindungen
MFCD33022739 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include those used in similar applications or possessing comparable reactivity.
Eigenschaften
Molekularformel |
C10H5Br2FN2O |
|---|---|
Molekulargewicht |
347.97 g/mol |
IUPAC-Name |
5-bromo-4-(3-bromo-2-fluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5Br2FN2O/c11-6-3-1-2-5(8(6)13)9-10(12)15-7(4-16)14-9/h1-4H,(H,14,15) |
InChI-Schlüssel |
QKOAFZHOOAMEQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)F)C2=C(NC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-9-carboxylic acid](/img/structure/B13710179.png)



![2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine](/img/structure/B13710216.png)


